![molecular formula C21H14O9 B14361038 Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate CAS No. 93243-75-5](/img/structure/B14361038.png)
Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in pharmaceutical research. This particular compound features a carbonyl group flanked by two benzofuran moieties, each substituted with an oxo group and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional functional groups, while reduction can produce hydroxylated benzofurans.
Applications De Recherche Scientifique
Chemistry
In chemistry, Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Benzofuran derivatives have shown promise in inhibiting the growth of various bacteria and fungi .
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Benzofuran derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate exerts its effects involves interaction with specific molecular targets. The compound can inhibit enzymes involved in oxidative stress and inflammation pathways. Additionally, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid: A precursor in the synthesis of Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with similar biological activities.
2-benzofuran-1,3-dione: A compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its dual benzofuran moieties and the presence of both oxo and acetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93243-75-5 |
|---|---|
Formule moléculaire |
C21H14O9 |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
[5-(1-acetyloxy-3-oxo-1H-2-benzofuran-5-carbonyl)-3-oxo-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H14O9/c1-9(22)27-20-13-5-3-11(7-15(13)18(25)29-20)17(24)12-4-6-14-16(8-12)19(26)30-21(14)28-10(2)23/h3-8,20-21H,1-2H3 |
Clé InChI |
HZYLCGGPBHWADJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C2=C(C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(OC4=O)OC(=O)C)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


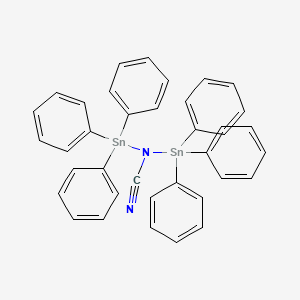
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
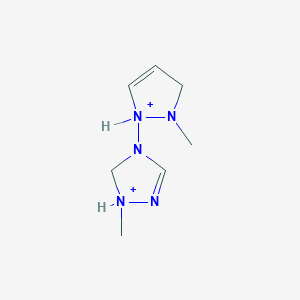
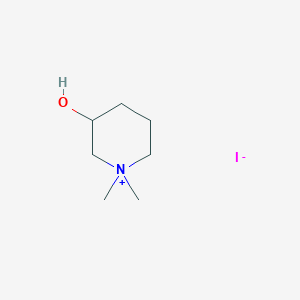

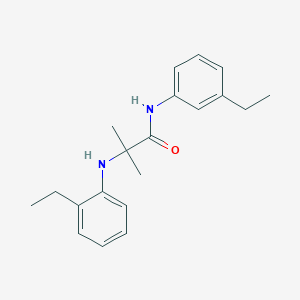
![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
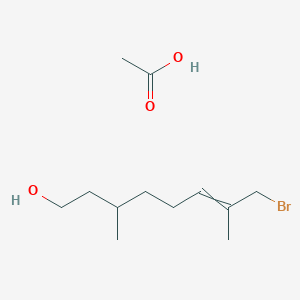
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
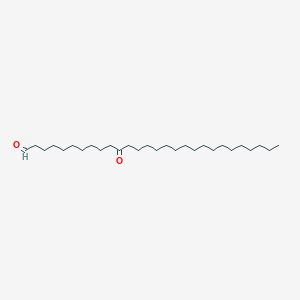
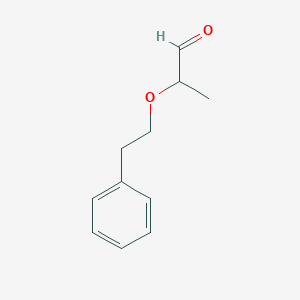
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
